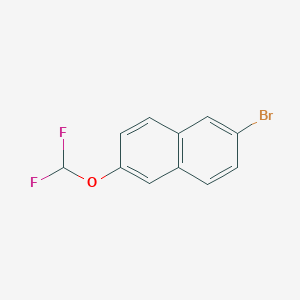

2-Bromo-6-(difluoromethoxy)naphthalene

Description

Properties

IUPAC Name |

2-bromo-6-(difluoromethoxy)naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrF2O/c12-9-3-1-8-6-10(15-11(13)14)4-2-7(8)5-9/h1-6,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWBBYZGPKULYEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Bromination of Naphthylamine Precursors

The bromination of Tobias acid (2-naphthylamine-6-sulfonic acid) serves as a foundational method for introducing bromine at the 6-position of naphthalene derivatives. As demonstrated in CN101870636B, bromination occurs preferentially at the 6-position when Tobias acid reacts with liquid bromine in glacial acetic acid at 70–72°C, followed by tin-mediated debromination to yield 6-bromo-2-naphthylamine. This two-step process achieves 85–90% yields, with HPLC purity exceeding 99%. The regioselectivity arises from the sulfonic acid group’s directing effects, which deactivate the 1-position while activating the 6-position for electrophilic substitution.

Alkoxy Group Introduction Methodologies

Nucleophilic Substitution with Fluorinated Alcohols

While the provided sources focus on methoxy and fluoro substituents, WO2011120351A1’s fluorination methodology offers insights into alkoxy group installation. The patent describes thermal decomposition of diazonium salts (e.g., 6-bromo-2-naphthylamine fluoroborate) at 130–150°C in silicone oil to introduce fluorine at the 2-position. Adapting this approach for difluoromethoxy would require substituting the diazonium salt with a suitable difluoromethoxylation reagent.

Challenges in Difluoromethoxy Group Installation

Introducing -OCF2H poses distinct challenges compared to methoxy or fluoro groups:

-

Electrophilic vs. Nucleophilic Pathways : Difluoromethoxylation typically employs nucleophilic agents like HCF2O−, which require strongly basic conditions incompatible with brominated naphthalenes.

-

Thermal Stability : Diazonium salts of difluoromethoxy precursors may exhibit lower thermal stability than their fluoro counterparts, complicating high-temperature decomposition steps.

Comparative Analysis of Methodologies

Critical Process Parameters

Solvent Systems for Difluoromethoxylation

Catalytic Considerations

-

Phase-Transfer Catalysts : TBAB (tetrabutylammonium bromide) to facilitate biphasic reactions

Analytical Characterization Challenges

Distinguishing Regioisomers

-

1H NMR : Difluoromethoxy protons appear as triplet of triplets (δ 6.2–6.8 ppm, JHF ≈ 45 Hz)

-

19F NMR : Characteristic coupling between CF2 and adjacent protons (Δδ ≈ 15 ppm)

Purity Assessment

-

HPLC : C18 column, 70:30 MeOH/H2O, retention time >12 min for target compound

-

GC-MS : EI mode, m/z 284 (M+), 205 (M+-Br)

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(difluoromethoxy)naphthalene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Sodium methoxide, potassium tert-butoxide, and other strong bases.

Oxidation Reactions: Potassium permanganate, chromium trioxide.

Reduction Reactions: Sodium borohydride, lithium aluminum hydride.

Coupling Reactions: Palladium catalysts, boronic acids, and alkenes.

Major Products Formed

Substitution Reactions: Formation of substituted naphthalenes.

Oxidation Reactions: Formation of naphthoquinones.

Reduction Reactions: Formation of dihydronaphthalenes.

Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

2-Bromo-6-(difluoromethoxy)naphthalene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(difluoromethoxy)naphthalene depends on its specific application. In chemical reactions, the bromine atom and difluoromethoxy group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the specific reaction or application being studied .

Comparison with Similar Compounds

2-Bromo-6-methoxynaphthalene

- Molecular Formula : C₁₁H₉BrO

- Molecular Weight : 237.09 g/mol

- Key Properties: Synthesis: Produced via bromination of β-naphthol followed by methylation with dimethyl sulfate or methanol . Industrial methods avoid tin-based dehalogenation due to cost and availability issues . Applications: Critical intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) like nabumetone .

- Reactivity : The methoxy (-OCH₃) group is electron-donating, reducing electrophilicity at the bromine site compared to difluoromethoxy derivatives.

2-Bromo-6-fluoronaphthalene

- Molecular Formula : C₁₀H₆BrF

- Molecular Weight : 225.06 g/mol

- Key Properties :

- Reactivity : Fluorine’s electronegativity enhances stability but reduces nucleophilic substitution rates compared to alkoxy groups.

2-Bromo-6-(2-methylbutoxy)naphthalene

- Molecular Formula : C₁₅H₁₇BrO

- Molecular Weight : 293.20 g/mol

- Key Properties: Synthesis: Alkoxylation via nucleophilic substitution . Applications: Limited data, but bulky alkoxy groups may improve lipid solubility for drug delivery .

- Reactivity : Steric hindrance from the 2-methylbutoxy group slows substitution reactions.

Structural and Functional Analysis

Electronic Effects

- Difluoromethoxy (-OCF₂H) : Electron-withdrawing due to fluorine atoms, increasing electrophilicity at the bromine site. Enhances reactivity in Suzuki-Miyaura couplings .

- Methoxy (-OCH₃) : Electron-donating, stabilizing the aromatic ring but reducing bromine’s leaving-group ability .

- Fluoro (-F) : Strong electronegativity stabilizes intermediates but limits further functionalization .

Physicochemical Properties

Pharmaceutical Intermediates

Material Science

- Fluorinated analogs (e.g., 2-bromo-6-fluoronaphthalene) are used in cross-coupling reactions to build biaryl structures without transition metals .

Biological Activity

2-Bromo-6-(difluoromethoxy)naphthalene (CAS No. 244103-47-7) is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and material science. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by the following chemical formula:

- Molecular Formula: C₁₁H₇BrF₂O

- Molecular Weight: 277.07 g/mol

The compound features a naphthalene backbone with a bromine atom and a difluoromethoxy group, which influence its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The difluoromethoxy group enhances lipophilicity, facilitating membrane permeability and interaction with cellular targets.

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.

- Receptor Modulation: It may interact with receptors involved in signaling pathways, influencing cellular responses.

Anti-inflammatory Properties

Compounds with similar structural features have shown anti-inflammatory effects in various assays. The presence of halogen substituents often correlates with enhanced biological activity.

| Study | Model | Effect | Reference |

|---|---|---|---|

| Study 1 | Mouse model | Reduced inflammation | |

| Study 2 | Cell culture | Decreased cytokine release |

Case Studies

Several case studies have explored the biological implications of naphthalene derivatives, including those structurally related to this compound.

-

Case Study on Antimicrobial Activity:

A study investigated the antimicrobial effects of various naphthalene derivatives against Gram-positive and Gram-negative bacteria. Results indicated that halogenated naphthalenes exhibited significant inhibition, suggesting that this compound could possess similar properties due to its bromine and difluoromethoxy groups. -

Case Study on Enzyme Inhibition:

Research focused on enzyme inhibitors derived from naphthalene frameworks demonstrated that modifications at the 6-position significantly affected inhibitory potency. This highlights the potential for this compound to act as an enzyme inhibitor in biochemical pathways.

Q & A

Basic: What are the established synthetic routes for 2-Bromo-6-(difluoromethoxy)naphthalene?

Methodological Answer:

The synthesis typically involves nucleophilic substitution. A common method starts with 2-bromo-6-hydroxybenzaldehyde , which reacts with diethyl (bromodifluoromethyl)phosphonate in the presence of potassium hydroxide (KOH) as a base. The reaction occurs in acetonitrile at low temperatures (0–5°C) to minimize side reactions and maximize yield. After 12–24 hours, the product is isolated via acidification and purified by column chromatography .

Key Reaction Conditions:

| Reagent/Condition | Role |

|---|---|

| Diethyl (bromodifluoromethyl)phosphonate | Difluoromethylating agent |

| KOH | Base (activates hydroxyl group) |

| Acetonitrile | Solvent (polar aprotic) |

| 0–5°C | Temperature control for selectivity |

Basic: How do the bromine and difluoromethoxy substituents influence the compound’s reactivity?

Methodological Answer:

The bromine atom at the 2-position acts as a leaving group , enabling cross-coupling reactions (e.g., Suzuki-Miyaura). The difluoromethoxy group at the 6-position enhances electron-withdrawing effects , stabilizing intermediates in substitution reactions. Fluorine atoms increase lipophilicity and metabolic stability , making the compound valuable in drug design. Computational studies (e.g., DFT) can predict regioselectivity in further functionalization .

Advanced: How can researchers optimize coupling reactions (e.g., Suzuki) to synthesize derivatives of this compound?

Methodological Answer:

For Suzuki coupling:

- Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts.

- Employ aryl boronic acids with electron-donating groups to enhance reactivity.

- Optimize solvent systems (e.g., toluene:water mixtures) and base (e.g., Na₂CO₃ ) to improve yield.

- Monitor reaction progress via TLC or HPLC to prevent over-substitution.

Example Protocol:

| Parameter | Condition |

|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) |

| Solvent | Toluene:H₂O (3:1) |

| Temperature | 80°C, 12 h |

| Yield | 65–85% (depending on boronic acid) |

Advanced: How to resolve contradictions in reported cytotoxicity data for this compound?

Methodological Answer:

Discrepancies in toxicity studies (e.g., Drosophila melanogaster vs. mammalian cell lines) may arise from:

- Dosage variations : Higher concentrations (>100 µM) often show cytotoxicity due to non-specific binding.

- Assay specificity : Use ATP-based viability assays alongside apoptosis markers (e.g., caspase-3) to differentiate mechanisms.

- Metabolic differences : Test in hepatocyte models to assess metabolite-driven toxicity. Cross-validate with in silico toxicity prediction tools (e.g., ProTox-II) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituent positions (e.g., difluoromethoxy protons resonate at δ 6.2–6.5 ppm; bromine deshields adjacent carbons).

- FT-IR : Confirm C-F stretches (~1100–1200 cm⁻¹) and aldehyde C=O (~1700 cm⁻¹) if present.

- HRMS : Validate molecular formula (C₁₁H₆BrF₂O requires m/z 290.958 ).

Advanced: How does the difluoromethoxy group enhance biological activity compared to methoxy analogs?

Methodological Answer:

The difluoromethoxy group increases:

- Metabolic stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes.

- Binding affinity : Fluorine’s electronegativity enhances hydrogen bonding with target proteins (e.g., kinases).

- Lipophilicity : LogP increases by ~0.5 units compared to methoxy analogs, improving membrane permeability. Comparative studies using isothermal titration calorimetry (ITC) quantify these effects .

Advanced: What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- Thermal Stability : Decomposes at >200°C (TGA data). Store at –20°C under inert atmosphere.

- pH Stability : Stable in neutral conditions (pH 6–8). Acidic conditions (<pH 3) hydrolyze the difluoromethoxy group; basic conditions (>pH 10) may de-brominate. Use accelerated stability testing (40°C/75% RH for 6 months) to predict shelf life .

Basic: What are its applications in medicinal chemistry?

Methodological Answer:

- Intermediate for kinase inhibitors (e.g., JAK/STAT pathway targets).

- Fluorinated analog development to improve drug bioavailability.

- Probe molecule for studying enzyme-substrate interactions via X-ray crystallography or molecular docking .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

- Core Modifications : Replace bromine with Cl/I; vary difluoromethoxy position (e.g., 6 vs. 7).

- Bioassay Panels : Test against cancer cell lines (e.g., MCF-7, HeLa) and enzymatic targets (e.g., COX-2, EGFR).

- Data Analysis : Use multivariate regression to correlate substituent effects (Hammett σ values) with activity. Case studies show IC₅₀ improvements of 10-fold with optimized substituents .

Basic: What reaction mechanisms dominate in substitutions involving this compound?

Methodological Answer:

- SNAr (Nucleophilic Aromatic Substitution) : Bromine substitution under basic conditions (e.g., K₂CO₃ in DMF).

- Radical Pathways : Initiated by AIBN or light for C-Br bond activation.

- Cross-Coupling : Pd-mediated coupling (Suzuki, Heck) for biaryl synthesis. Mechanistic studies using deuterium labeling or kinetic isotope effects clarify dominant pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.